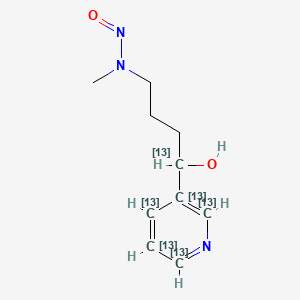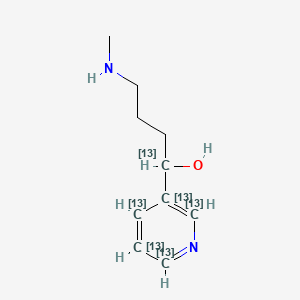
Glycidamide-13C3
Vue d'ensemble
Description
Glycidamide-13C3 is a labeled isotopic compound, specifically an epoxide derivative of acrylamide. It is used primarily as an analytical standard in various scientific studies. The compound is characterized by the incorporation of three carbon-13 isotopes, which makes it particularly useful in tracing and quantifying studies involving acrylamide metabolism and its toxicological effects .
Applications De Recherche Scientifique
Glycidamide-13C3 is extensively used in scientific research due to its labeled isotopic nature. Some of its applications include:
Chemistry: Used as a tracer in studies involving the metabolism of acrylamide and its derivatives.
Biology: Helps in understanding the biochemical pathways and interactions of acrylamide in biological systems.
Medicine: Used in toxicological studies to assess the carcinogenic potential of acrylamide and its metabolites.
Industry: Employed in quality control and safety assessments of food products, particularly those involving high-temperature cooking processes
Mécanisme D'action
Glycidamide is extensively metabolized, mostly by conjugation with glutathione but also by epoxidation to glycidamide (GA). Formation of GA is considered to represent the route underlying the genotoxicity and carcinogenicity of acrylamide .
It is suitable for techniques such as HPLC and gas chromatography .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycidamide-13C3 is synthesized through the reaction of carbon-13 labeled acrylonitrile with hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure the incorporation of the carbon-13 isotopes. The process involves the following steps:
Preparation of Carbon-13 Labeled Acrylonitrile: This involves the synthesis of acrylonitrile where the carbon atoms are replaced with carbon-13 isotopes.
Epoxidation Reaction: The carbon-13 labeled acrylonitrile is then reacted with hydrogen peroxide in the presence of a catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure the final product meets analytical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Glycidamide-13C3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can open the epoxide ring under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Corresponding amines.
Substitution Products: Hydroxyamines, thioethers, and alcohol derivatives
Comparaison Avec Des Composés Similaires
Glycidamide: The non-labeled version of Glycidamide-13C3, which shares similar chemical properties but lacks the isotopic labeling.
Acrylamide: The precursor to this compound, which is less reactive but still of significant toxicological concern.
Epoxides: Other epoxide compounds that share the reactive epoxide ring but differ in their specific structures and reactivities.
Uniqueness of this compound: The primary uniqueness of this compound lies in its isotopic labeling, which allows for precise tracing and quantification in scientific studies. This makes it an invaluable tool in research involving the metabolism and toxicology of acrylamide and its derivatives .
Propriétés
IUPAC Name |
(2,3-13C2)oxirane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c4-3(5)2-1-6-2/h2H,1H2,(H2,4,5)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAZQSYXRGRESX-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH](O1)[13C](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675627 | |
| Record name | (~13~C_2_)Oxirane-2-(~13~C)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.056 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216449-31-8 | |
| Record name | (~13~C_2_)Oxirane-2-(~13~C)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycidamide-13C3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)











![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)
